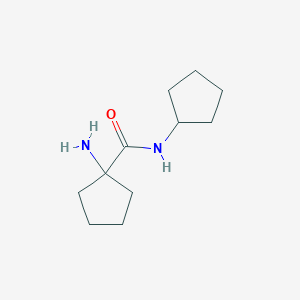

1-amino-N-cyclopentylcyclopentane-1-carboxamide

Description

1-Amino-N-cyclopentylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a primary amino group and a cyclopentyl substituent on the carboxamide nitrogen.

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-amino-N-cyclopentylcyclopentane-1-carboxamide |

InChI |

InChI=1S/C11H20N2O/c12-11(7-3-4-8-11)10(14)13-9-5-1-2-6-9/h9H,1-8,12H2,(H,13,14) |

InChI Key |

CUTNUPNBCXWWQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)C2(CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Carboxylic Acid Precursor Approach

A widely reported method involves the conversion of a cyclopentane carboxylic acid derivative to the corresponding carboxamide. The carboxylic acid is first activated as an acid chloride or mixed anhydride, followed by nucleophilic substitution with cyclopentylamine. For example, ethyl 1-aminocyclopentane-1-carboxylate can undergo aminolysis with cyclopentylamine in the presence of a base such as sodium carbonate, yielding the target compound. This route typically requires anhydrous conditions and temperatures between 80–120°C, with reaction completion confirmed via thin-layer chromatography (TLC).

Key Steps:

Nitrile Intermediate Pathway

An alternative route employs a nitrile intermediate, which is hydrolyzed to the carboxylic acid and subsequently converted to the carboxamide. For instance, 1-aminocyclopentane-1-carbonitrile can be hydrolyzed under acidic conditions (e.g., HCl/H₂O) to form 1-aminocyclopentane-1-carboxylic acid, followed by coupling with cyclopentylamine using a carbodiimide reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This method avoids the use of harsh acylating agents but requires careful pH control during hydrolysis.

Optimization Insights:

Reductive Amination Strategy

A third approach involves reductive amination of a ketone precursor. Cyclopentanone is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to form 1-aminocyclopentane, which is then acylated with cyclopentyl isocyanate. While this method offers high stereochemical control, it is limited by the availability of the ketone precursor and the need for specialized reducing agents.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yield. Dichloromethane and methanol are commonly used for their ability to dissolve both polar and non-polar reactants. Elevated temperatures (80–120°C) accelerate acyl transfer but may promote side reactions such as ester hydrolysis.

Catalytic Systems

-

Base Catalysts: Sodium carbonate or potassium hydroxide facilitates deprotonation of the amine, enhancing nucleophilicity.

-

Coupling Reagents: EDC/HOBt (hydroxybenzotriazole) systems improve amidation efficiency by reducing racemization.

Purification and Characterization

Crystallization Techniques

Crude products are typically purified via recrystallization using ethanol or ethyl acetate. For example, cooling a saturated ethanol solution of the crude carboxamide to 4°C yields crystalline product with >95% purity.

Spectroscopic Confirmation

-

¹H NMR: Key signals include δ 1.50–1.80 ppm (cyclopentyl CH₂), δ 6.20 ppm (amide NH), and δ 3.30 ppm (amine NH₂).

-

IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

Comparative Analysis of Synthetic Methods

| Method | Yield | Steps | Cost | Scalability |

|---|---|---|---|---|

| Carboxylic Acid Precursor | 65–75% | 3 | Low | High |

| Nitrile Hydrolysis | 50–60% | 4 | Moderate | Moderate |

| Reductive Amination | 40–50% | 5 | High | Low |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

1-amino-N-cyclopentylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-amino-N-cyclopentylcyclopentane-1-carboxamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anti-tumor activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-N-cyclopentylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-Amino-2-hydroxycyclopentanecarboxylic Acid

1-N-Boc-aminocyclopentanecarboxylic Acid

- Structure: Boc-protected amino group and free carboxylic acid ().

- Properties : Higher molecular weight (229.27 g/mol) and improved stability due to the Boc group. Optical purity (98% ee) highlights enantioselective synthesis challenges ().

- Key Difference: The Boc group masks the amino functionality, making this compound more suitable as an intermediate in peptide synthesis rather than a bioactive molecule.

1-(Pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide

- Structure : Features a tetrazole ring (bioisostere for carboxylic acid) and a biphenylmethyl group ().

- Molecular Weight : 446.54 g/mol, significantly larger than the target compound.

- Pharmacokinetic Implications : The tetrazole group enhances metabolic stability, while the bulky aromatic substituent may improve receptor binding but reduce membrane permeability ().

1-Cyanocyclopentanecarboxylic Acid

- Structure : Nitrile group at C1 and free carboxylic acid ().

- Reactivity : The nitrile group allows further functionalization (e.g., hydrolysis to carboxylic acids) but introduces toxicity risks ().

- Safety : Hazardous handling requirements contrast with the presumed safer profile of the target compound’s carboxamide group.

N-(1,3-Benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide

- Structure : Benzodioxole and phenyl substituents ().

- Electronic Effects : The electron-rich benzodioxole group may enhance π-π interactions in receptor binding.

- Lipophilicity : Increased logP due to aromatic groups could improve blood-brain barrier penetration compared to the cyclopentyl group in the target compound ().

Structural and Functional Analysis

Biological Activity

The biological activity of 1-amino-N-cyclopentylcyclopentane-1-carboxamide is inferred from its structural features, which may allow interactions with various biological targets. Compounds with similar structures often exhibit diverse pharmacological properties, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth.

- Neurological Effects : The compound may interact with neurotransmitter systems, potentially influencing mood and cognition.

Further research is necessary to elucidate the specific biological effects and mechanisms of action associated with this compound.

Comparative Analysis with Related Compounds

A comparative analysis of 1-amino-N-cyclopentylcyclopentane-1-carboxamide with structurally similar compounds can provide insights into its potential biological activity. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-amino-N,N-dimethylcyclopentane-1-carboxamide | C_9H_{16}N_2O | Contains dimethyl substitution on nitrogen; altered activity |

| 2-(aminomethyl)-N-cyclopentylcyclopentane-1-carboxamide | C_9H_{16}N_2O | Features an aminomethyl group; may exhibit different properties |

| 1-amino-cyclopentanecarboxamide | C_6H_{12}N_2O | Simpler analog; lacks cyclopentyl substitution, affecting properties |

The dual cyclopentane structure of 1-amino-N-cyclopentylcyclopentane-1-carboxamide may enhance its binding interactions compared to simpler analogs, potentially leading to distinctive pharmacological profiles.

Synthesis and Interaction Studies

Research has highlighted various synthetic routes for producing 1-amino-N-cyclopentylcyclopentane-1-carboxamide, which include:

- Amide Formation : Utilizing cyclopentanecarboxylic acid derivatives.

- N-Alkylation Reactions : Modifying the amino group through alkylation processes.

Interaction studies typically involve assessing the binding affinity of the compound to specific receptors or enzymes. These studies are crucial for understanding its therapeutic potential.

Preliminary Biological Evaluations

While direct studies on the biological activity of 1-amino-N-cyclopentylcyclopentane-1-carboxamide are scarce, related compounds have been evaluated in various contexts:

- In vitro Studies : Testing against cancer cell lines has shown promise in inhibiting cell proliferation.

- Animal Models : Preliminary research indicates potential neuroprotective effects in rodent models, warranting further investigation.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-amino-N-cyclopentylcyclopentane-1-carboxamide?

Methodological Answer: Synthesis optimization requires addressing steric hindrance from the cyclopentyl groups and ensuring regioselective amidation. Boc-protection strategies (e.g., using N-Boc-aminocyclopentanecarboxylic acid precursors) can stabilize reactive intermediates during carboxamide formation . Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is critical to achieve >95% purity, as demonstrated in analogous cyclopentane-carboxamide syntheses . Analytical validation using HPLC or LC-MS ensures product integrity.

Q. How can conformational analysis of 1-amino-N-cyclopentylcyclopentane-1-carboxamide inform its reactivity?

Methodological Answer: Computational methods (e.g., density functional theory) and NMR spectroscopy (e.g., NOESY for spatial proton-proton interactions) are essential for studying ring puckering and backbone conformations. Studies on similar compounds (e.g., 1-aminocyclopentane-1-carboxylic acid) reveal that syn-periplanar arrangements of amino and carboxamide groups influence hydrogen-bonding patterns and steric interactions, impacting reactivity in peptide coupling reactions .

Q. What experimental approaches are used to assess the biological activity of this compound?

Methodological Answer: In vitro assays (e.g., enzyme inhibition studies or receptor-binding assays) require careful control of stereochemistry and solubility. For analogs like 1-aminocyclopropane-1-carboxylic acid, bioactivity is linked to structural mimicry of natural amino acids. Use chiral HPLC to confirm enantiopurity (>98% ee) and ensure biological relevance . Dose-response curves and molecular docking simulations further validate target interactions .

Q. How can Design of Experiments (DoE) improve reaction yield and reproducibility?

Methodological Answer: Apply fractional factorial designs to screen critical variables (e.g., temperature, catalyst loading, solvent polarity). For cyclopentane derivatives, reaction time and Boc-deprotection conditions (e.g., TFA concentration) significantly impact yield. Statistical analysis (ANOVA) identifies optimal parameters while minimizing experimental runs .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in cyclopentane-carboxamide derivatives?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms in nucleophilic substitutions). Use kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁵N in the amino group) to trace pathways. Computational reaction path searches (e.g., via quantum chemical calculations) resolve ambiguities, as shown in ICReDD’s methodology for reaction design .

Q. How can environmental fate studies be designed for this compound?

Methodological Answer: Conduct aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) and measure hydrolysis rates under varied pH. For persistent analogs, advanced oxidation processes (e.g., TiO₂ photocatalysis) are tested for remediation. Environmental modeling (e.g., EPI Suite) predicts bioaccumulation and toxicity .

Q. What safety protocols are critical for handling 1-amino-N-cyclopentylcyclopentane-1-carboxamide?

Methodological Answer: Refer to GHS hazard classifications (e.g., acute toxicity data for similar compounds). Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA during Boc deprotection). Emergency protocols include neutralization of spills with sodium bicarbonate and immediate medical consultation for exposure .

Q. How can enantiomer separation be achieved for chiral derivatives of this compound?

Methodological Answer: Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) resolve enantiomers. For preparative-scale separation, simulate moving bed (SMB) chromatography optimizes throughput. Optical purity validation via polarimetry or circular dichroism (CD) is mandatory for pharmacological studies .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor binding over time. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity. Free-energy perturbation (FEP) calculations refine binding affinity predictions for cyclopentane-containing analogs .

Q. How does reactor design influence scalability for derivatives of this compound?

Methodological Answer: Continuous-flow reactors enhance heat/mass transfer for exothermic amidation steps. Membrane technologies (e.g., nanofiltration) separate intermediates efficiently. Scale-up requires CFD simulations to avoid hotspots and ensure mixing homogeneity, as outlined in CRDC subclass RDF2050112 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.